Epidepride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epidepride is a selective dopamine D2 receptor antagonist that has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It is a potent and highly selective antagonist of the D2 receptor, which is one of the five known dopamine receptor subtypes.
科学的研究の応用
Imaging Dopamine D2 Receptors in Pituitary Adenomas
Epidepride, a benzamide derivative with high affinity for D2 receptors, is used in SPECT imaging of striatal and extrastriatal dopamine D2 receptors. A study by Pirker et al. (1996) demonstrated the efficacy of iodine-123-labeled epidepride in visualizing dopamine receptors in pituitary adenomas, suggesting its potential in predicting responses to dopamine agonist treatment (Pirker et al., 1996).
Differential Diagnosis of Movement Disorders
Epidepride's utility in differentiating movement disorders such as Parkinson's disease, multiple system atrophy, and Huntington's disease through SPECT imaging was explored by Pirker et al. (1997). This study highlighted the radiotracer's capabilities, although its high specific-to-nondisplaceable binding ratio did not significantly improve discrimination between different basal ganglia disorders (Pirker et al., 1997).
Visualization of Extrastriatal Dopamine D2 Receptors
Kessler et al. (1992) used [123I]Epidepride in single photon tomography to visualize extrastriatal dopamine D2 receptors in the human brain. Their work provided insights into the distribution and uptake of epidepride in various brain regions, including the thalamus, pituitary, hypothalamus, and temporal lobe (Kessler et al., 1992).
Research on Schizophrenia
Huang et al. (2012) investigated the application of [(123)I]Epidepride in studying dopamine D(2)/D(3) receptor binding in a rat schizophrenia model. Their findings suggest that epidepride can be a valuable tool for understanding alterations in dopamine receptor binding in schizophrenia and evaluating therapeutic effects (Huang et al., 2012).
特性
CAS番号 |
107188-87-4 |
---|---|
製品名 |
Epidepride |
分子式 |
C16H23IN2O3 |
分子量 |
418.27 g/mol |
IUPAC名 |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1 |
InChIキー |
APNNSBJHVTUORL-LBPRGKRZSA-N |
異性体SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
正規SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
その他のCAS番号 |
107188-87-4 |
同義語 |
epidepride N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。